(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone
Description
The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone (hereafter referred to as Compound A) is a structurally complex molecule featuring a pyridazine core substituted with an azepane ring, a piperazine linker, and a methanone group bridging to a 2-chlorophenyl-isoxazole moiety. However, explicit pharmacological data for Compound A are absent in the provided evidence, necessitating a structural and functional comparison with analogous compounds to infer its properties.
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN6O2/c1-18-23(24(29-34-18)19-8-4-5-9-20(19)26)25(33)32-16-14-31(15-17-32)22-11-10-21(27-28-22)30-12-6-2-3-7-13-30/h4-5,8-11H,2-3,6-7,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDGUPSFONTPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Common reagents used in these reactions include halogenated precursors, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorophenyl group on the isoxazole ring is a key site for nucleophilic aromatic substitution (NAS). The electron-withdrawing nature of the adjacent isoxazole oxygen enhances the electrophilicity of the aromatic ring, facilitating displacement of the chlorine atom under specific conditions.
| Reaction Type | Reagents/Conditions | Outcome | Citations |
|---|---|---|---|
| NAS with amines | Aniline derivatives, CuI, K₂CO₃, DMSO, 100°C | Replacement of Cl with amine groups (e.g., -NHAr) | |
| NAS with alkoxides | NaOR (R = alkyl), DMF, reflux | Formation of aryl ethers (-OR) |
Example : Reaction with morpholine under palladium catalysis yields (3-(2-morpholinophenyl)-5-methylisoxazol-4-yl)methanone derivatives, as observed in structurally related chlorophenyl compounds.
Transition Metal-Catalyzed Coupling Reactions
The 2-chlorophenyl group also participates in cross-coupling reactions, leveraging the chlorine atom as a leaving group.
| Reaction Type | Reagents/Conditions | Outcome | Citations |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, dioxane/H₂O | Biaryl formation via C-C bond coupling | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amine, t-BuONa | Introduction of amine substituents |
Example : Coupling with phenylboronic acid generates a biphenyl derivative, enhancing π-π stacking interactions in medicinal chemistry applications.
Reduction of the Ketone Group
The central methanone group can undergo reduction to form secondary alcohols or methylene bridges, altering the compound’s polarity and bioavailability.
| Reaction Type | Reagents/Conditions | Outcome | Citations |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1–3 atm), Pd/C, EtOH | Reduction to -(CH₂OH)- | |
| Hydride reduction | NaBH₄/MeOH or LiAlH₄/THF | Secondary alcohol formation |
Note : Steric hindrance from the isoxazole and azepane groups may slow reaction kinetics, necessitating elevated temperatures.
Piperazine and Azepane Functionalization
The piperazine and azepane rings offer secondary amines for alkylation, acylation, or sulfonylation, enabling modular derivatization.
| Reaction Type | Reagents/Conditions | Outcome | Citations |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-acetylpiperazine formation | |
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF | Quaternary ammonium salts |
Example : Treatment with benzyl bromide introduces a benzyl group at the piperazine nitrogen, enhancing lipophilicity .
Isoxazole Ring Reactivity
The isoxazole ring is susceptible to ring-opening under acidic or basic conditions, though its 5-methyl and 3-aryl substituents confer moderate stability.
| Reaction Type | Reagents/Conditions | Outcome | Citations |
|---|---|---|---|
| Acid hydrolysis | HCl (conc.), reflux | Ring-opening to β-keto amides | |
| Photochemical rearrangement | UV light, inert atmosphere | Formation of oxazole or other heterocycles |
Caution : Prolonged exposure to strong acids or bases degrades the isoxazole core, limiting synthetic utility.
Stability and Degradation Pathways
The compound demonstrates moderate stability under standard conditions but undergoes decomposition under stressors:
| Condition | Effect | Evidence |
|---|---|---|
| High pH (>10) | Piperazine ring hydrolysis | |
| UV light (254 nm) | Isoxazole ring rearrangement | |
| Oxidative environments (H₂O₂) | Sulfur oxidation (if applicable) |
Handling Note : Storage at −20°C under inert atmosphere (N₂/Ar) is recommended to preserve integrity .
Scientific Research Applications
Chemistry
In chemistry, (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share partial structural homology with Compound A and are discussed based on substituent variations and inferred functional implications:
(a) I-6230 and I-6232 (Ethyl 4-(phenethylamino)benzoates)
- Key Features: Pyridazine/pyridazinyl-methyl groups linked to phenethylamino benzoate esters .
- Comparison: Unlike Compound A, these lack the azepane-piperazine backbone and isoxazole-methanone bridge. The ester group in I-6230/I-6232 may reduce metabolic stability compared to the methanone group in Compound A, which is less prone to hydrolysis.
(b) w3 (RSC Medicinal Chemistry, ESI )
- Structure: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone.
- Key Features: Methanone-linked piperazine and triazole-phenylamine moieties.
- The 4-methylpiperazine in w3 may enhance solubility compared to Compound A’s azepane-substituted pyridazine, which likely increases lipophilicity .
(c) 1-{6-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethanone ( )
- Key Features : Fluorophenyl-piperazine and methylpyridine groups.
- Comparison : The fluorophenyl group in this compound may improve CNS penetration relative to Compound A ’s 2-chlorophenyl, which could enhance steric hindrance at ortho positions. The absence of azepane or isoxazole motifs simplifies its conformational flexibility compared to Compound A .
Data Tables
Table 1: Structural and Functional Comparison of Compound A with Analogues
Research Findings and Limitations
- Structural Insights : Compound A ’s azepane-pyridazine and 2-chlorophenyl-isoxazole motifs distinguish it from analogues with simpler piperazine or ester-based backbones. These features may confer unique binding kinetics or selectivity .
- Gaps in Evidence : Direct pharmacological data (e.g., IC50, receptor affinity) for Compound A and its analogues are unavailable in the provided sources. Comparisons rely on substituent chemistry and precedent studies.
- Methodological Constraints : The absence of standardized assays (e.g., solubility, stability) in the evidence limits quantitative comparisons.
Biological Activity
The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure, which incorporates various pharmacologically relevant moieties, positions it as a candidate for diverse therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Structural Overview
The compound features several key structural components:
- Azepane ring : A seven-membered nitrogen-containing ring that enhances the compound's interaction with biological targets.
- Pyridazine ring : A six-membered ring that contributes to its pharmacological properties.
- Piperazine moiety : Known for its role in modulating receptor activity.
- Isosaxol moiety : Implicated in various biological interactions.
Biological Activity
Research indicates that the compound exhibits a range of biological activities, primarily through its interactions with specific receptors and enzymes. Below are the primary areas of biological activity identified:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, particularly those involved in cellular signaling pathways. This suggests possible therapeutic applications in treating neurological and psychiatric disorders.
- Receptor Modulation : Interaction studies have shown that the compound can effectively bind to several receptors, influencing downstream signaling pathways crucial for numerous physiological processes.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties, although specific data on this compound's antimicrobial efficacy is still limited.
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of structurally similar compounds on acetylcholinesterase (AChE) and urease. The results indicated that certain derivatives demonstrated significant inhibitory activity against these enzymes, with IC50 values ranging from 1.13 to 6.28 µM, suggesting potential applications in treating conditions like Alzheimer's disease and bacterial infections .
Case Study 2: Receptor Binding
In another investigation, the binding affinity of the compound to various G-protein coupled receptors (GPCRs) was assessed. The results indicated that the compound could modulate receptor activity effectively, influencing pathways associated with inflammation and neuroprotection .
Data Table: Comparative Biological Activities
| Compound Name | Biological Activity | IC50 Values (µM) | Targeted Enzyme/Receptor |
|---|---|---|---|
| Compound A | AChE Inhibition | 2.14 | Acetylcholinesterase |
| Compound B | Urease Inhibition | 1.21 | Urease |
| Compound C | GPCR Modulation | N/A | Various GPCRs |
| Subject Compound | Potential Modulator | N/A | Various Receptors |
While specific mechanisms of action for this compound remain under investigation, it is hypothesized that its biological activity is mediated through:
- Binding to Enzymes : The structural features allow for effective binding to target enzymes, potentially altering their activity.
- Receptor Interactions : The presence of multiple nitrogen atoms facilitates interactions with receptors involved in neurotransmission and other critical signaling pathways.
Q & A
Basic: What experimental techniques are recommended for structural confirmation of this compound?
Methodological Answer:
Structural elucidation requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) . NMR identifies functional groups and connectivity (e.g., azepane, piperazine, isoxazole rings), while HRMS confirms molecular weight and fragmentation patterns. For example, the pyridazine and isoxazole moieties produce distinct splitting patterns in ¹H NMR . Purity should be verified via HPLC with a reverse-phase C18 column under gradient elution conditions.
Basic: What are the key synthetic steps for preparing this compound?
Methodological Answer:
Synthesis involves:
Retrosynthetic cleavage of the methanone core into pyridazine and isoxazole-piperazine precursors .
Coupling reactions : Use of amide bond-forming agents (e.g., EDC/HOBt) or nucleophilic substitution under anhydrous conditions.
Solvent optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) at 60–80°C improve coupling efficiency .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
Basic: How should researchers assess the chemical stability of this compound under experimental conditions?
Methodological Answer:
Stability studies should test:
- pH dependence : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Light sensitivity : Expose to UV (254 nm) and visible light, with dark controls.
- Thermal stability : Analyze via TGA/DSC to identify decomposition thresholds.
Key degradation products often arise from hydrolysis of the azepane ring or oxidation of the pyridazine moiety .
Advanced: How can contradictions in binding affinity data (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., protein concentration, buffer ionic strength). To resolve:
Orthogonal assays : Compare surface plasmon resonance (SPR) for kinetic binding with fluorescence polarization for equilibrium measurements .
Control normalization : Include reference ligands (e.g., known 5-HT₆ antagonists if targeting serotonin receptors) to calibrate signal-to-noise ratios .
Statistical validation : Use replicates (n ≥ 6) and apply ANOVA to identify outliers caused by solvent impurities or compound aggregation .
Advanced: What strategies are effective for designing analogs with improved pharmacokinetic properties?
Methodological Answer:
Optimize via:
Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridazine ring to enhance metabolic stability .
Bioisosteric replacement : Replace the isoxazole with a 1,2,4-oxadiazole to improve solubility without compromising target affinity .
Prodrug approaches : Mask the methanone carbonyl as a ketal or ester to enhance oral bioavailability .
Validate using in vitro CYP450 inhibition assays and Caco-2 permeability models .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to receptors (e.g., 5-HT₆). Focus on π-π stacking between the pyridazine ring and aromatic residues (e.g., Trp281 in 5-HT₆) .
Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding mode stability .
Free-energy calculations : Apply MM-GBSA to rank analog binding affinities computationally .
Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
Challenges include low yields in coupling steps and purification difficulties. Solutions:
Flow chemistry : Optimize coupling reactions in continuous flow reactors to enhance mixing and heat transfer .
Intermediate stabilization : Protect the piperazine nitrogen with Boc groups to prevent side reactions during azepane ring formation .
Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Advanced: How to analyze structure-activity relationships (SAR) for analogs with conflicting bioactivity data?
Methodological Answer:
3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electrostatic/steric features with activity .
Fragment-based analysis : Deconstruct the molecule into azepane, pyridazine, and isoxazole modules to test individual contributions via SPR fragment screening .
Crystallography : Co-crystallize analogs with target proteins (e.g., 5-HT₆) to identify critical hydrogen bonds or hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
